![molecular formula C29H28ClF2N3O2S B1663737 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide CAS No. 946002-48-8](/img/structure/B1663737.png)

3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide

Übersicht

Beschreibung

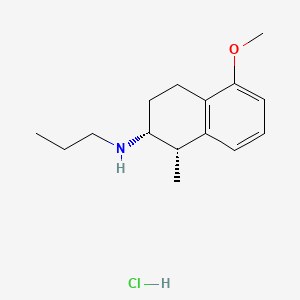

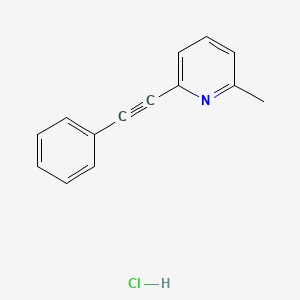

The compound “3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C29H28ClF2N3O2S . It has an average mass of 556.066 Da and a monoisotopic mass of 555.155884 Da .

Physical And Chemical Properties Analysis

The compound is a crystalline solid with solubility in DMF and DMSO .Wissenschaftliche Forschungsanwendungen

Neuroscience Research

SAG 21k is known to be brain penetrant, which makes it a valuable tool in neuroscience research. It can be used to study the role of the Hedgehog (Hh) signaling pathway in neural development and neurodegenerative diseases. Researchers can investigate how modulation of this pathway could lead to therapeutic strategies for conditions like Alzheimer’s disease and Parkinson’s disease .

Cancer Therapeutics

The Hedgehog signaling pathway is implicated in the pathogenesis of several cancers. SAG 21k, as an activator of this pathway, is used to understand the molecular mechanisms of tumorigenesis. This knowledge is crucial for the development of targeted cancer therapies, particularly for cancers where Hh signaling is aberrantly activated .

Regenerative Medicine

SAG 21k’s ability to activate the Hedgehog signaling pathway is beneficial in regenerative medicine. It can be used to promote tissue regeneration and repair, including bone and cartilage, by stimulating the growth of stem cells and influencing their differentiation .

Developmental Biology

In developmental biology, SAG 21k helps elucidate the complex processes of embryonic development. By activating the Hh signaling pathway, researchers can study its influence on cell fate determination, tissue patterning, and organogenesis .

Pharmacological Studies

As a compound that is orally bioavailable and brain penetrant, SAG 21k serves as a pharmacological tool to explore the therapeutic potential of Hedgehog pathway activation. It aids in the design of drug delivery systems that target the central nervous system .

Molecular Biology

In molecular biology, SAG 21k is used to dissect the signaling mechanisms at a cellular level. It helps in understanding the intracellular signaling cascades that are triggered by Hedgehog activation and their downstream effects .

Toxicology

SAG 21k can also be employed in toxicological studies to assess the safety profile of Hedgehog pathway activation. This is important for evaluating the potential side effects of drugs targeting this pathway .

Chemical Biology

Lastly, in chemical biology, SAG 21k is utilized to develop novel chemical probes. These probes can be used to label and track the activity of the Hh signaling components within living cells, providing insights into the dynamic nature of this pathway .

Wirkmechanismus

Target of Action

SAG 21k, also known as 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide, is a potent activator of the Hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis.

Mode of Action

SAG 21k interacts with the Hedgehog signaling pathway, leading to its activation

Biochemical Pathways

Upon activation by SAG 21k, the Hedgehog signaling pathway can influence various downstream effects. These effects include cell proliferation, differentiation, and survival, which are critical processes in both development and disease .

Pharmacokinetics

SAG 21k is orally bioavailable and brain penetrant This means that it can be administered orally and can cross the blood-brain barrier to exert its effects in the central nervous system

Result of Action

The activation of the Hedgehog signaling pathway by SAG 21k can lead to various molecular and cellular effects. These effects are context-dependent and can vary based on the specific cell type and physiological or pathological state .

Eigenschaften

IUPAC Name |

3-chloro-4,7-difluoro-N-[(2-methoxy-5-pyridin-4-ylphenyl)methyl]-N-[4-(methylamino)cyclohexyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClF2N3O2S/c1-33-20-4-6-21(7-5-20)35(29(36)28-26(30)25-22(31)8-9-23(32)27(25)38-28)16-19-15-18(3-10-24(19)37-2)17-11-13-34-14-12-17/h3,8-15,20-21,33H,4-7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIFQUJDZSAFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=C(C=CC(=C2)C3=CC=NC=C3)OC)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClF2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)